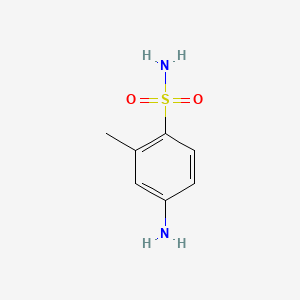

4-amino-2-methylbenzenesulfonamide

Vue d'ensemble

Description

4-amino-2-methylbenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a toluene ring, which also contains an amino group (-NH2). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides, including 4-amino-2-methylbenzenesulfonamide, involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For instance, the reaction of 5-aminotoluene with sulfonyl chloride in the presence of a base like pyridine or triethylamine yields this compound .

Industrial Production Methods: Industrial production of sulfonamides typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-amino-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of 4-amino-2-methylbenzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. For instance, a series of synthesized compounds demonstrated significant binding affinities to various CA isozymes, particularly CA IX, which is overexpressed in many cancers. These compounds exhibited anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7), with some derivatives showing IC50 values in the low micromolar range (1.52–6.31 μM) and a high selectivity for cancer cells over normal cells .

Case Study: Carbonic Anhydrase Inhibition

- Compounds Tested : Derivatives 4e, 4g, and 4h.

- Results : Induced apoptosis in MDA-MB-231 cells, increasing annexin V-FITC positivity by 22-fold compared to controls.

- Mechanism : Inhibition of CA IX interferes with tumor growth signaling pathways.

Antibacterial Properties

The antibacterial efficacy of this compound has also been extensively studied. Compounds derived from this sulfonamide class have shown potent activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism involves the inhibition of bacterial carbonic anhydrases, which are crucial for bacterial growth and survival.

Case Study: Antibacterial Activity

- Compounds Tested : Derivatives 4e, 4g, and 4h.

- Results : Significant inhibition at concentrations of 50 μg/mL (80.69% against S. aureus).

- Implications : Potential use in treating infections caused by resistant bacteria.

Anti-biofilm Activity

In addition to their antibacterial properties, certain derivatives of this compound have demonstrated anti-biofilm activity. Biofilms are protective layers formed by bacteria that complicate treatment strategies. Compounds such as 4g and 4h showed promising results in inhibiting biofilm formation by K. pneumoniae .

Mechanistic Studies

Mechanistic studies involving molecular docking have provided insights into how these compounds interact with target proteins, such as CA IX. Computational studies suggest favorable binding interactions, which correlate with their biological activities observed in vitro .

Pharmacokinetic Studies

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that several derivatives possess favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents .

Summary Table of Applications

| Application | Compounds Tested | Target/Mechanism | Key Findings |

|---|---|---|---|

| Antitumor Activity | 4e, 4g, 4h | Carbonic Anhydrase IX | Induced apoptosis; selective against cancer cells |

| Antibacterial Activity | 4e, 4g, 4h | Bacterial Carbonic Anhydrases | Significant inhibition of bacterial growth |

| Anti-biofilm Activity | 4g, 4h | Biofilm Formation | Effective against K. pneumoniae |

| Mechanistic Studies | Various | Molecular Docking | Favorable binding interactions |

| Pharmacokinetics | Various | ADMET Profiling | Promising pharmacokinetic properties |

Mécanisme D'action

The mechanism of action of 4-amino-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparaison Avec Des Composés Similaires

Sulfanilamide: Another sulfonamide with similar antibacterial properties.

Sulfamethoxazole: A widely used antibiotic in the sulfonamide class.

Sulfadiazine: Used in combination with other drugs for treating infections.

Uniqueness: 4-amino-2-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group on the toluene ring.

Activité Biologique

4-Amino-2-methylbenzenesulfonamide, also known as 5-aminotoluene-2-sulfonamide, is a sulfonamide compound with notable biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Inhibition of Folic Acid Synthesis

The primary mechanism of action for this compound involves the inhibition of folic acid synthesis in bacteria. It mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to bacteriostatic effects. By preventing the formation of tetrahydrofolic acid, essential for nucleic acid synthesis, this compound effectively inhibits bacterial growth.

Pharmacological Properties

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound's ability to inhibit folic acid synthesis makes it a candidate for treating bacterial infections.

Anticonvulsant Activity

Research has indicated that derivatives of this compound possess anticonvulsant properties. For instance, a related compound was found effective in the maximal electroshock seizure test in mice, suggesting potential use in seizure management .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives linked to various molecular targets. Some compounds have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7. The mechanism involves inducing cell cycle arrest and apoptosis independently of p53 pathways .

Table 1: Summary of Biological Activities

Detailed Findings

- Antibacterial Studies : The compound demonstrated effective inhibition against clinical isolates of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticonvulsant Research : In the maximal electroshock seizure test, 4-amino-(2-methyl-4-aminophenyl)benzamide showed an ED50 value indicating significant anticonvulsant activity, comparable to standard treatments like carbamazepine .

- Cytotoxicity in Cancer Research : A series of sulfonamide derivatives were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that some compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner, highlighting their potential as anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized in the liver and primarily excreted via urine. The compound's interaction with enzymes such as dihydropteroate synthetase is crucial for its biological efficacy .

Propriétés

IUPAC Name |

4-amino-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGSUPFDLFLUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240617 | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-57-6 | |

| Record name | 4-Amino-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminotoluene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.